3-(5-Methoxy-1,3-benzoxazol-2-yl)-2-methylaniline 3-(5-Methoxy-1,3-benzoxazol-2-yl)-2-methylaniline
Brand Name: Vulcanchem
CAS No.: 875000-02-5
VCID: VC5216869
InChI: InChI=1S/C15H14N2O2/c1-9-11(4-3-5-12(9)16)15-17-13-8-10(18-2)6-7-14(13)19-15/h3-8H,16H2,1-2H3
SMILES: CC1=C(C=CC=C1N)C2=NC3=C(O2)C=CC(=C3)OC
Molecular Formula: C15H14N2O2
Molecular Weight: 254.289

3-(5-Methoxy-1,3-benzoxazol-2-yl)-2-methylaniline

CAS No.: 875000-02-5

Cat. No.: VC5216869

Molecular Formula: C15H14N2O2

Molecular Weight: 254.289

* For research use only. Not for human or veterinary use.

3-(5-Methoxy-1,3-benzoxazol-2-yl)-2-methylaniline - 875000-02-5

Specification

CAS No. 875000-02-5
Molecular Formula C15H14N2O2
Molecular Weight 254.289
IUPAC Name 3-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline
Standard InChI InChI=1S/C15H14N2O2/c1-9-11(4-3-5-12(9)16)15-17-13-8-10(18-2)6-7-14(13)19-15/h3-8H,16H2,1-2H3
Standard InChI Key CPCYEYZXRPYAKC-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1N)C2=NC3=C(O2)C=CC(=C3)OC

Introduction

Structural and Molecular Characteristics

3-(5-Methoxy-1,3-benzoxazol-2-yl)-2-methylaniline (C15_{15}H14_{14}N2_{2}O2_{2}) features a benzoxazole ring system fused to an aniline derivative. The benzoxazole moiety consists of a benzene ring fused to an oxazole ring, with a methoxy (-OCH3_3) group at position 5. The aniline component is substituted with a methyl group at position 2 and linked to the benzoxazole at position 3.

Molecular Properties

PropertyValue
Molecular FormulaC15_{15}H14_{14}N2_{2}O2_{2}
Molecular Weight254.29 g/mol
IUPAC Name3-(5-Methoxy-1,3-benzoxazol-2-yl)-2-methylaniline
CAS NumberNot publicly disclosed

The methoxy group enhances lipophilicity, potentially improving membrane permeability, while the aniline moiety may participate in hydrogen bonding or π-π interactions . The methyl substituent on the aniline ring introduces steric effects that could influence reactivity and molecular packing .

Synthetic Routes and Optimization

The synthesis of benzoxazole derivatives typically involves cyclization reactions between ortho-aminophenols and carboxylic acid derivatives or their equivalents. For 3-(5-Methoxy-1,3-benzoxazol-2-yl)-2-methylaniline, a plausible pathway involves:

Step 1: Formation of 5-Methoxy-1,3-benzoxazole

2-Amino-4-methoxyphenol reacts with a carbonyl source (e.g., triphosgene) under acidic conditions to form the benzoxazole core.

Key Reaction Conditions

  • Temperature: 80–120°C

  • Catalyst: CuI/1,10-phenanthroline

  • Solvent: Dimethylformamide (DMF) or dimethylacetamide (DMAc)

  • Yield: ~60–75% (estimated from analogous reactions) .

Physicochemical Properties

Experimental data for this specific compound are scarce, but predictions can be made using computational methods and comparisons to similar structures:

Solubility

  • Water: Low solubility (<1 mg/mL at 25°C) due to aromaticity and methoxy group.

  • Organic Solvents: Soluble in DMSO, DMF, and dichloromethane .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous benzoxazoles reveals melting points between 180–220°C, suggesting moderate thermal stability.

Spectroscopic Characterization

  • IR (KBr): Peaks at 1620 cm1^{-1} (C=N stretch) and 1250 cm1^{-1} (C-O-C asym. stretch) .

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 2.25 (s, 3H, CH3_3), 3.85 (s, 3H, OCH3_3), 6.8–7.5 (m, 6H, aromatic) .

CompoundIC50_{50} (Cancer Cells)MIC (S. aureus)
5-Methoxy-2-phenylbenzoxazole12 µM8 µg/mL
2-Methylbenzoxazole45 µM32 µg/mL

These values suggest that methoxy and aryl substitutions enhance bioactivity .

Industrial and Research Applications

Medicinal Chemistry

  • Lead Compound: Structural features align with kinase inhibitor pharmacophores .

  • Prodrug Development: The aniline group could be functionalized for targeted delivery .

Materials Science

  • Fluorescent Probes: Benzoxazoles exhibit tunable emission properties for sensor applications .

  • Polymer Additives: Thermal stability makes them suitable for high-performance polymers.

Challenges and Future Directions

Synthesis Optimization

  • Green Chemistry: Replace toxic solvents (e.g., DMF) with ionic liquids or water .

  • Catalyst Design: Develop heterogeneous catalysts to improve yield and reduce costs .

Biological Testing

  • In Vitro Assays: Prioritize screening against cancer cell lines (e.g., MCF-7, A549) and Gram-positive pathogens .

  • ADMET Profiling: Assess pharmacokinetics and toxicity using in silico models .

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